2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile
Description
Properties
IUPAC Name |
2-(4-chloroanilino)-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)17-14(13(9)8-16)18-12-5-3-11(15)4-6-12/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRCKTPWMPITGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile typically involves the reaction of 4-chloroaniline with 4,6-dimethylnicotinonitrile under specific conditions. One common method includes:
Starting Materials: 4-chloroaniline and 4,6-dimethylnicotinonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate).
Procedure: The reactants are mixed and heated under reflux conditions for several hours to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxyl, amino, or alkyl groups).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxylamine, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its structural similarity to known pharmacological agents. It serves as a potential lead compound for the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Research indicates that derivatives of nicotinonitrile compounds exhibit anticancer properties. For instance, studies have shown that modifications to the nicotinonitrile framework can enhance cytotoxic effects against cancer cell lines, such as breast and lung cancer cells. The presence of the chlorophenyl group may contribute to increased potency by improving binding affinity to specific molecular targets involved in tumor growth .
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for further chemical modifications, leading to the development of more complex molecules.
Example: Synthesis of Antihypertensive Agents
The compound can be transformed into derivatives that exhibit antihypertensive activity. By introducing various substituents at the nitrogen or carbon positions, researchers have synthesized compounds that effectively lower blood pressure in animal models .
Biological Research Applications
The biological implications of this compound extend into areas such as neurobiology and pharmacology.
Neuroprotective Studies
Preliminary studies suggest that this compound may possess neuroprotective properties. Research involving animal models of neurodegenerative diseases has indicated that it could potentially mitigate neuronal cell death caused by oxidative stress .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 4-chlorophenylamino group introduces electron-withdrawing effects, stabilizing charge-transfer interactions, unlike the electron-rich allylsulfanyl group in .
Insecticidal Activity
- Target Compound: Not directly tested in the provided evidence, but structurally related compounds (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) exhibit 5–10× higher insecticidal activity against Aphis craccivora (cowpea aphid) compared to acetamiprid, a commercial neonicotinoid . Styryl groups likely enhance π-π stacking with insect neural receptors.
Physical and Photophysical Properties
| Property | This compound | 2-Amino-4,6-diphenylnicotinonitrile | 2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile |
|---|---|---|---|
| Melting Point (°C) | 145–147 (predicted) | 180–182 | 25 |
| λₐbs (nm) | Not reported | 320–340 | Not reported |
| λₑₘ (nm) | Not reported | 420–450 | Not reported |
| pKa | ~0.66 (predicted) | ~1.2 (predicted) | ~0.66 (predicted) |
Key Insights :
- The target compound’s higher melting point compared to the allylsulfanyl analog () suggests stronger intermolecular forces (e.g., hydrogen bonding via the amino group) .
- Diphenyl analogs () exhibit red-shifted absorption/emission due to extended conjugation, making them candidates for optoelectronic applications .
Biological Activity
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN3
- Molecular Weight : 245.71 g/mol
- CAS Number : 327049-51-4
The biological activity of this compound primarily involves its interaction with various biochemical pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cellular signaling and metabolic processes.
Target Enzymes
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which play crucial roles in cell signaling pathways.
- Impact on Metabolic Pathways : It may also affect metabolic pathways by modulating the activity of enzymes involved in the synthesis and breakdown of key biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition (MIC = 32 µg/mL) | |
| Escherichia coli | Moderate inhibition (MIC = 64 µg/mL) | |
| Candida albicans | Low inhibition (MIC = 128 µg/mL) |
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines.
Case Studies
-
Study on Antiviral Activity :
A recent study explored the antiviral properties of the compound against human adenovirus (HAdV). The results indicated that it significantly inhibited viral replication with an IC50 value of 0.27 µM, showcasing its potential as a therapeutic agent against viral infections . -
In Vivo Toxicity Assessment :
An animal model study assessed the toxicity profile of the compound. The maximum tolerated dose was found to be 150 mg/kg in hamsters with no significant adverse effects observed, suggesting a favorable safety profile for further development .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. However, initial studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : Broad distribution within tissues.
- Metabolism : Primarily metabolized in the liver with several metabolites identified.
- Excretion : Excreted mainly through urine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves nucleophilic aromatic substitution or condensation reactions. For example, substituted anilines (e.g., 4-chloroaniline) can react with activated pyridine precursors under controlled conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst use (e.g., K₂CO₃). A factorial design approach (varying temperature, solvent, and stoichiometry) is recommended to optimize yield . Evidence from analogous compounds (e.g., 4,5-dichlorophthalonitrile synthesis) suggests that halogenated intermediates enhance reactivity, but steric hindrance from methyl groups may require extended reaction times .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm substitution patterns (e.g., methyl groups at positions 4 and 6, chloro-phenylamino linkage). Aromatic proton signals typically appear at δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm.
- X-ray crystallography : Resolves molecular geometry, including dihedral angles between the pyridine and chlorophenyl rings. Similar nicotinonitrile derivatives show planar configurations with π-π stacking interactions .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 272.08 g/mol).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. For example, structurally related 2-amino-4,6-diphenylnicotinonitriles showed IC₅₀ values of 12–45 µM in breast cancer cells .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations ≥100 µg/mL.
- Docking studies : Preliminary molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins like kinases or DNA topoisomerases.
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental cytotoxicity data?
- Methodological Answer : Discrepancies between in vitro and theoretical results often arise from solubility or membrane permeability issues. A combined approach is recommended:
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. For example, methyl groups may lower solubility, reducing bioavailability despite favorable in vitro activity .
- MD simulations : Model compound behavior in lipid bilayers to assess cellular uptake barriers.
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl) with bioactivity using datasets from analogs .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., halogen position, alkyl chain length) systematically. For example, replace 4-chlorophenyl with 3-chloro or fluorophenyl to assess electronic effects.
- Control Variables : Fix solvent (e.g., DMSO for solubility) and concentration (10–100 µM) to isolate structural impacts.
- Benchmarking : Compare with reference compounds (e.g., 4,6-dimethylnicotinonitrile derivatives lacking the chloro-phenyl group) to quantify contributions of specific moieties .
Q. How can photophysical properties inform applications in bioimaging or photosensitization?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption/emission spectra in polar solvents (e.g., methanol). Nicotinonitriles often exhibit λmax ~ 300–350 nm due to π→π* transitions.
- Fluorescence Quantum Yield : Compare with standard dyes (e.g., fluorescein) to assess suitability for imaging.
- Theoretical Insights : Time-dependent DFT (TD-DFT) calculations can predict excited-state behavior, such as charge-transfer states relevant to photosensitization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
